N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluorobenzenesulfonamide
Description
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Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-3-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O4S/c1-4-10-23-17-9-8-15(12-18(17)27-13-20(2,3)19(23)24)22-28(25,26)16-7-5-6-14(21)11-16/h4-9,11-12,22H,1,10,13H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHQJRANGSRLHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)F)N(C1=O)CC=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluorobenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure includes a tetrahydrobenzo[b][1,4]oxazepine core and various functional groups that contribute to its biological activity. This article reviews the biological activity of this compound based on diverse research findings.
Molecular Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 398.9 g/mol. The compound features the following key structural components:
| Component | Description |
|---|---|
| Tetrahydrobenzo[b][1,4]oxazepine | Fused bicyclic system with oxazepine ring |
| Allyl Group | Contributes to reactivity and biological activity |
| Sulfonamide Moiety | Potential for interaction with biological targets |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in critical biological pathways. For example, it has shown potential as a kinase inhibitor which could be relevant for cancer treatment.
- Ion Channel Modulation : The compound's interactions with ion channels have been investigated, indicating its potential role in modulating ion channel activity. This could have implications for treating neurological disorders.
- Antimicrobial Activity : Some studies have explored the antimicrobial properties of related compounds within the same structural family. While specific data on this compound is limited, structural similarities suggest potential efficacy against certain pathogens.
Case Studies and Research Findings
Several studies have focused on the biological implications of compounds similar to this compound:
1. Kinase Inhibition Study
A study examining various oxazepine derivatives reported that modifications to the sulfonamide group significantly influenced kinase inhibition potency. The allyl substitution was noted to enhance binding affinity to specific kinase targets.
2. Ion Channel Interaction
Research involving molecular docking simulations demonstrated that the compound could effectively interact with voltage-gated sodium channels. This interaction suggests a mechanism by which it may exert neuroprotective effects in models of neurodegeneration.
3. Antimicrobial Properties
In a comparative analysis of structurally related compounds, some demonstrated notable antimicrobial activity against Gram-positive bacteria. While direct testing on the target compound is pending, these findings encourage further exploration into its potential as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
